

An In-depth Technical Guide to ASN007

Benzenesulfonate in RAS-Mutant Cancers

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Compound of Interest

Compound Name: ASN007 benzenesulfonate

Cat. No.: B8210178

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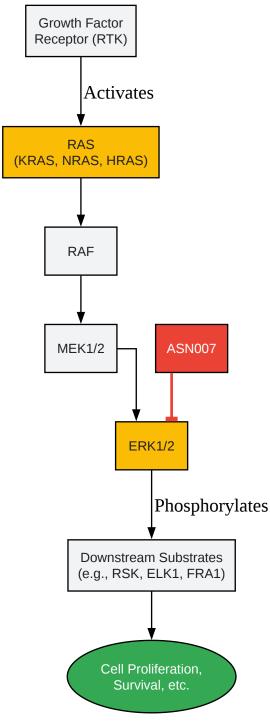
This document provides a comprehensive technical overview of ASN007, a potent and selective inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), for the treatment of cancers harboring RAS mutations. ASN007 is an orally bioavailable, ATP-competitive inhibitor currently under clinical investigation.[1][2]

Mechanism of Action

ASN007 targets the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1 and ERK2.[3] In healthy cells, the RAS-RAF-MEK-ERK pathway is tightly regulated to control cellular processes like proliferation and survival.[4] However, in a significant portion of human cancers, mutations in RAS genes (KRAS, NRAS, HRAS) lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[5][6]

ASN007 acts by directly binding to ERK1 and ERK2, preventing their kinase activity. This blockade inhibits the phosphorylation of downstream substrates, such as RSK1, FRA1, and Elk1, which are crucial for cell cycle progression and survival.[7][8] A key characteristic of ASN007 is its slow dissociation rate, resulting in a long target residence time and sustained pathway inhibition.[2][8][9] By targeting the final node in the cascade, ASN007 has the potential to be effective in tumors that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors.[3][8]





RAS/RAF/MEK/ERK Signaling Pathway Inhibition by ASN007

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Caption: ASN007 inhibits the final step of the MAPK pathway.

Preclinical and Clinical Data



ASN007 has demonstrated significant antitumor activity in a wide range of preclinical models and is being evaluated in clinical trials.[3][9]

ASN007 potently inhibits ERK1 and ERK2 kinase activity and shows strong antiproliferative effects, particularly in cancer cell lines with mutations in the RAS/RAF pathway.

Table 1: Biochemical and Cellular Activity of ASN007

Assay Type	Target/Cell Line	Mutation Status	IC50 Value	Reference
Biochemical Kinase Assay	ERK1 / ERK2	N/A	~2 nM	[8][10][11]
Antiproliferation Assay	RAS/RAF Mutant Cell Lines (Median)	BRAF, KRAS, NRAS	37 nM	[7][12]
Antiproliferation Assay	RAS/RAF Wild- Type Cell Lines (Median)	Wild-Type	>10,000 nM	[12]

Table 2: Comparative Antiproliferative Activity (IC50) in RAS/RAF Mutant Cell Lines

Compound	Median IC50 (nM)	Reference
ASN007	37	[1][12]
Ulixertinib (BVD-523)	>100	[1][13]
Ravoxertinib (GDC-0994)	>100	[1][13]

ASN007's activity extends across numerous KRAS mutation subtypes, including G12C, G12D, G12V, and G13D.[1][11]

In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the potent antitumor activity of ASN007.

Table 3: In Vivo Antitumor Activity of ASN007



Model Type	Cancer Type	Mutation	Dosing	Outcome	Reference
Xenograft	Pancreatic (MIA PaCa-2)	KRAS G12C	40 mg/kg, p.o., daily	Strong tumor growth inhibition	[7][12][14]
Xenograft	Colorectal (HCT116)	KRAS G13D	40 mg/kg, p.o., daily	Strong tumor growth inhibition	[7][12][14]
Xenograft	Neuroblasto ma (SK-N- AS)	NRAS Q61K	40 mg/kg, p.o., daily	Strong tumor growth inhibition	[12]
PDX	Melanoma	BRAF V600E	Not specified	Tumor regression	[3][8]
PDX	Colorectal	Various KRAS	Not specified	Strong anti- tumor activity	[8]

Notably, ASN007 induces tumor regression in a melanoma PDX model resistant to both BRAF and MEK inhibitors, highlighting its potential to overcome resistance.[3][8] Furthermore, preclinical studies show that combining ASN007 with the PI3K inhibitor copanlisib results in enhanced antitumor activity, providing a rationale for combination therapies.[1][3]

The first-in-human Phase 1 trial (NCT03415126) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ASN007 in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[2][9]

Table 4: Summary of Phase 1 Clinical Trial (NCT03415126) Results



Parameter	Finding	Reference
Dosing Regimens	Once Daily (QD) and Once Weekly (QW)	[9]
Maximum Tolerated Dose (MTD)	40 mg QD; 250 mg QW	[2][9]
Recommended Phase 2 Dose	250 mg QW	[9]
Common Treatment-Related Adverse Events (TRAEs)	Rash, Central Serous Retinopathy (CSR), Nausea/Vomiting, Diarrhea, Fatigue	[2][9]
Dose-Limiting Toxicities (DLTs)	Grade 3 CSR, Grade 3 Rash, Grade 3 AST	[9]
Preliminary Efficacy	Confirmed Partial Response (-57%) in HRAS-mutant salivary gland cancer	[9]
Stable disease in KRAS- mutant ovarian cancer (>9 months)	[9]	
Stable disease in BRAF V600E-mutant thyroid cancer (>8 months)	[9]	
Pharmacokinetics (t1/2)	10-15 hours	[9]

The results indicate that ASN007 has a manageable safety profile and shows encouraging signs of clinical activity in heavily pretreated patients with MAPK pathway-altered tumors.[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following are representative protocols for key experiments used to characterize ASN007.



This assay quantifies the direct inhibitory effect of ASN007 on the enzymatic activity of purified ERK1/2.

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric assay is
used to measure the phosphorylation of a specific peptide substrate by the ERK enzyme.[15]
 [16]

Protocol Outline:

- Reagents: Purified active ERK1 or ERK2 enzyme, biotinylated peptide substrate (e.g., MBP-ULight), ATP ([γ-³³P]ATP for radiometric assay), kinase assay buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij 35), and ASN007 serial dilutions.[16]
 [17]
- Procedure: a. Add ASN007 dilutions or DMSO (vehicle control) to assay wells. b. Add ERK1/2 enzyme and incubate for a defined pre-incubation period (e.g., 30 minutes).[16] c. Initiate the kinase reaction by adding a mix of the peptide substrate and ATP. d. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. e. Stop the reaction and add detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody for HTRF).
- Data Analysis: Read the signal (TR-FRET ratio or radioactivity). Normalize data against positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition versus log[ASN007] and fit to a four-parameter logistic equation to determine the IC50 value.

This assay measures the effect of ASN007 on the growth of cancer cell lines.

- Principle: Cells are cultured in the presence of the inhibitor, and cell viability is measured using a luminescent (e.g., CellTiter-Glo) or colorimetric (e.g., MTS) readout.
- Protocol Outline:
 - Cell Seeding: Plate cells (e.g., HCT116, MIA PaCa-2) in 96-well plates at an appropriate density and allow them to adhere overnight.
 - Treatment: Treat cells with a range of concentrations of ASN007 or DMSO vehicle control.



- Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1]
- Detection: Add the viability reagent (e.g., CellTiter-Glo) to the wells, incubate as per the manufacturer's instructions, and measure the luminescent signal with a plate reader.
- Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Calculate the
 IC50 value by plotting percent viability against the logarithm of the inhibitor concentration.

This method is used to confirm that ASN007 inhibits ERK signaling within the cell by measuring the phosphorylation of downstream targets.

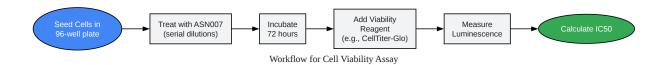
 Principle: Protein lysates from treated cells are separated by size, and specific phosphorylated proteins (e.g., p-RSK) and total proteins are detected using specific antibodies.

Protocol Outline:

- Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of ASN007 for a specified time (e.g., 4 hours).[7][15]
- Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk). b. Incubate with a primary antibody against a phosphorylated ERK target (e.g., anti-phospho-RSK1 Ser380) overnight at 4°C.[15] c. Wash and incubate with an appropriate HRP-conjugated secondary antibody. d. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
- Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total protein (e.g., total RSK1) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.



Analysis: Quantify band intensities using densitometry.



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Caption: A typical workflow for assessing antiproliferative activity.

This protocol evaluates the antitumor effect of ASN007 in a living animal model.

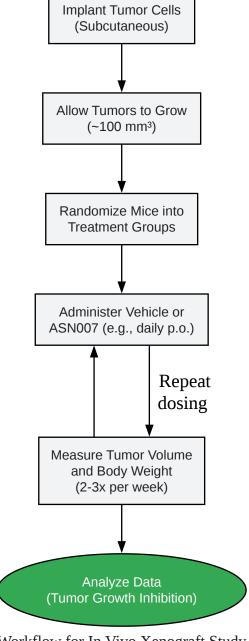
 Principle: Human tumor cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with ASN007, and tumor growth is monitored over time.[18]

Protocol Outline:

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[18]
- Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., ~100-150 mm³).[1]
- Randomization: Randomize mice into treatment groups (e.g., vehicle control, ASN007 at various doses).
- Treatment: Administer ASN007 or vehicle orally (p.o.) according to the planned schedule (e.g., once daily).[7][14]
- Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.



- Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a defined duration.
- Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to determine efficacy.



Workflow for In Vivo Xenograft Study

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Caption: Standard workflow for evaluating in vivo efficacy.

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